![molecular formula C26H24N2O4S B2732698 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 866591-01-7](/img/structure/B2732698.png)
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is based on the quinoline framework, which is a versatile structure in medicinal chemistry. The compound also contains a benzenesulfonyl group, an ethyl group, and a 4-methylphenyl acetamide group. Further structural analysis would require more specific information or computational chemistry applications .Scientific Research Applications
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant in vitro antitumor activity, with certain derivatives showing broad-spectrum antitumor effects and nearly 1.5–3.0-fold more potency compared with the positive control 5-FU. This suggests that quinazolinone derivatives, including structures similar to the specified compound, could be potent anticancer agents (Ibrahim A. Al-Suwaidan et al., 2016).
Nonlinear Optical Properties
Quinolinium derivatives have been studied for their nonlinear optical absorption, indicating potential applications in optical limiting. This highlights the versatility of quinoline derivatives in materials science, suggesting that compounds with similar structures could be explored for optical applications (P. Ruanwas et al., 2010).
Radiomodulatory Effect
Quinazolinone derivatives bearing a benzenesulfonamide moiety showed promising radiomodulatory effects, indicating potential as radioprotective or radiotherapeutic agents. This underlines the potential of such compounds in enhancing the therapeutic index of radiation therapy (A. M. Soliman et al., 2020).
Antimicrobial Activity
Quinazolinone–sulfonamide linked hybrid heterocyclic entities derived from glycine displayed significant in vitro antimicrobial activity against various bacteria and fungi, indicating their potential as antimicrobial agents (S. Vanparia et al., 2013).
Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases
A newly synthesized quinazolinone-based derivative exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent through inhibition of critical signaling pathways (Y. Riadi et al., 2021).
properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-3-19-11-14-23-22(15-19)26(30)24(33(31,32)21-7-5-4-6-8-21)16-28(23)17-25(29)27-20-12-9-18(2)10-13-20/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJYARWXEYIAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

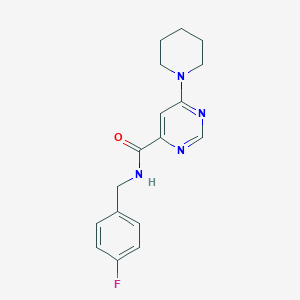
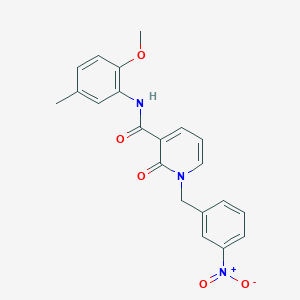
![3-methyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one](/img/structure/B2732623.png)
![N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2732624.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2732625.png)

![N-(1-{[(propan-2-yl)carbamoyl]methyl}piperidin-4-yl)prop-2-enamide](/img/structure/B2732627.png)
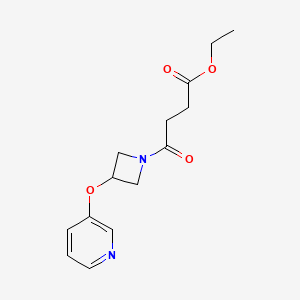

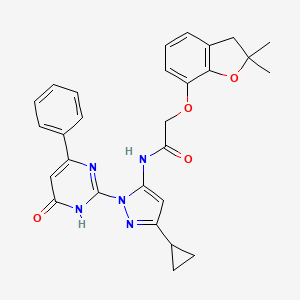
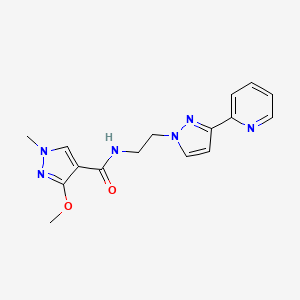
![3-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2732635.png)
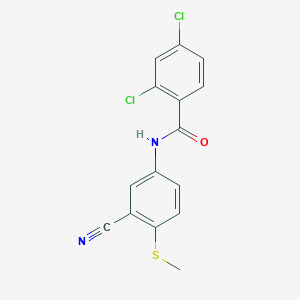
![4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2732638.png)